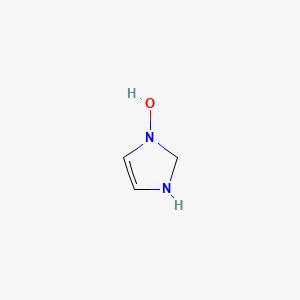
2,3-Dihydro-1H-imidazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-imidazol-1-ol is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical properties and its presence in various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-imidazol-1-ol can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using a suitable oxidizing agent.
Industrial Production Methods
Industrial production often employs the Debus-Radziszewski synthesis due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pH to optimize yield and purity .
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield imidazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and halides are commonly employed.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
科学的研究の応用
2,3-Dihydro-1H-imidazol-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-Dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Agonism: It can act as an agonist for certain receptors, triggering a biological response.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
2,3-Dihydro-1H-imidazol-1-ol can be compared with other imidazole derivatives:
Imidazole: Unlike this compound, imidazole lacks the dihydro component and has a more aromatic character.
Imidazoline: This compound is a reduced form of imidazole and has different reactivity and applications.
Benzimidazole: This compound contains a fused benzene ring, giving it unique properties and applications in pharmaceuticals.
Similar Compounds
- Imidazole
- Imidazoline
- Benzimidazole
- Thiazole
- Oxazole
特性
CAS番号 |
112305-17-6 |
|---|---|
分子式 |
C3H6N2O |
分子量 |
86.09 g/mol |
IUPAC名 |
3-hydroxy-1,2-dihydroimidazole |
InChI |
InChI=1S/C3H6N2O/c6-5-2-1-4-3-5/h1-2,4,6H,3H2 |
InChIキー |
SKENOJAASHSEMK-UHFFFAOYSA-N |
正規SMILES |
C1NC=CN1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


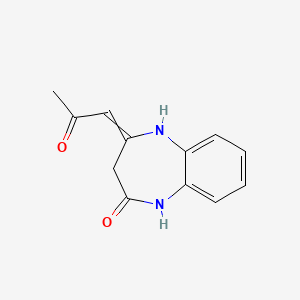
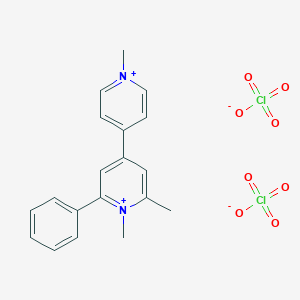
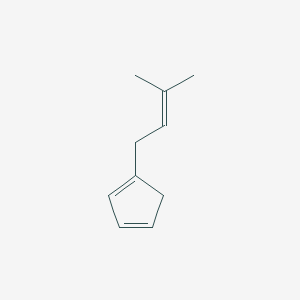
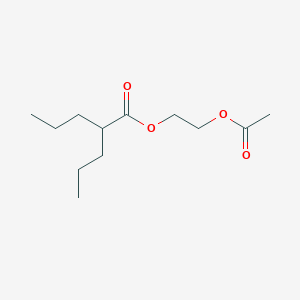
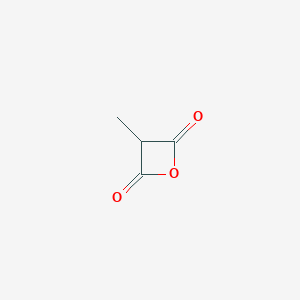
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
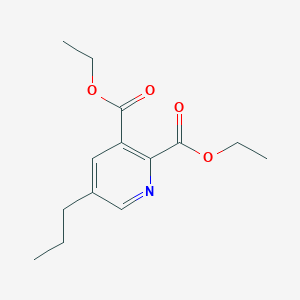
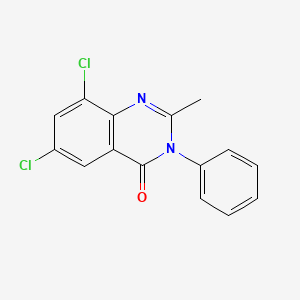
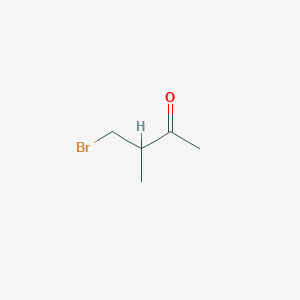
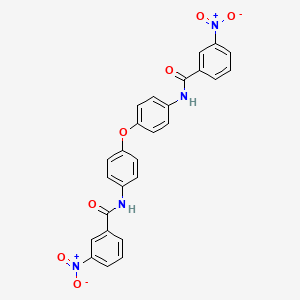

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
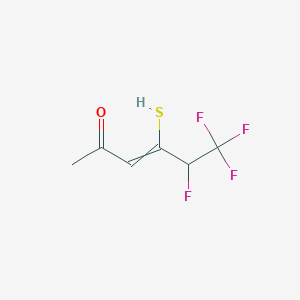
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
